molecular formula C5H7F5OS B6351447 3-(Pentafluoroethylthio)propan-1-ol, 97% CAS No. 1301739-08-1

3-(Pentafluoroethylthio)propan-1-ol, 97%

Cat. No. B6351447
CAS RN: 1301739-08-1
M. Wt: 210.17 g/mol
InChI Key: SBNPYZDJZRFECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pentafluoroethylthio)propan-1-ol, or 3-Pentafluoroethylthio-1-propanol, is a highly fluorinated organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is a colorless liquid with a strong sulfur odor and is soluble in most organic solvents. This compound has been studied extensively in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

3-Pentafluoroethylthio-1-propanol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as a catalyst in the synthesis of polymers. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated drugs.

Mechanism of Action

3-Pentafluoroethylthio-1-propanol acts as a catalyst in the synthesis of polymers by facilitating the formation of covalent bonds between monomers. It also acts as a solvent in chromatography, allowing for the separation of compounds based on their different solubility properties. Additionally, it acts as a reagent in organic synthesis, allowing for the formation of new compounds.
Biochemical and Physiological Effects
3-Pentafluoroethylthio-1-propanol is a non-toxic compound that is not known to have any adverse effects on the human body. However, it is known to be an irritant to the eyes and skin, and should be handled with caution. In addition, it is also known to be an environmental pollutant, and should be disposed of properly.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Pentafluoroethylthio-1-propanol in lab experiments is its low toxicity and environmental impact. It is also relatively inexpensive and easy to obtain. However, it is highly volatile and flammable, so it must be handled with care. Additionally, it has a strong sulfur odor, which can be unpleasant in confined areas.

Future Directions

The potential applications of 3-Pentafluoroethylthio-1-propanol are still being explored. Future research could focus on its use in the synthesis of fluorinated polymers, surfactants, and drugs. Additionally, further studies could be done to investigate its potential use as a catalyst in the production of specialty chemicals. Finally, research could be conducted to explore its potential use in medical applications, such as in the treatment of cancer or other diseases.

Synthesis Methods

3-Pentafluoroethylthio-1-propanol can be synthesized from the reaction of 1-chloro-3-pentafluoropropane with thiourea. The reaction is carried out in an inert atmosphere at temperatures between 0-100°C in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields a mixture of 3-pentafluoroethylthio-1-propanol and its isomer, 3-pentafluoropropylthio-1-propanol. The two isomers can be separated by distillation.

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5OS/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPYZDJZRFECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentafluoroethylsulfanyl-propan-1-ol

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